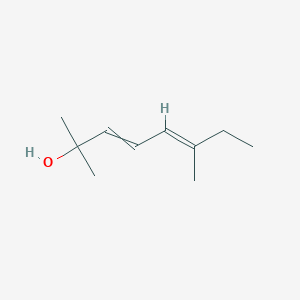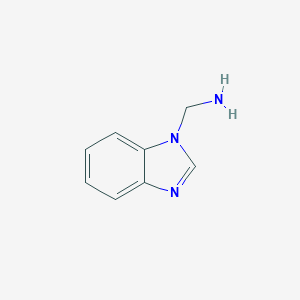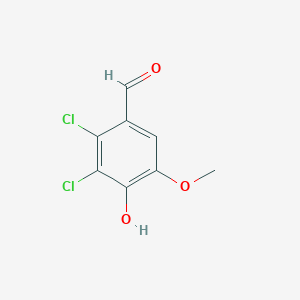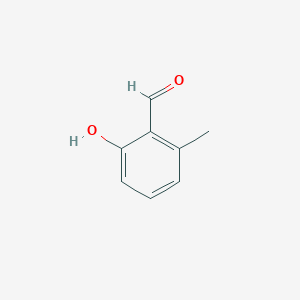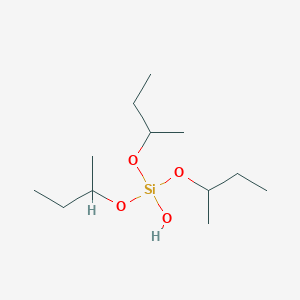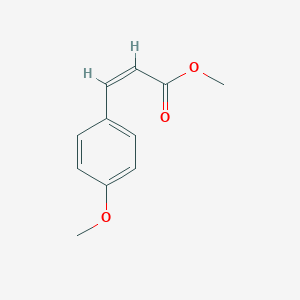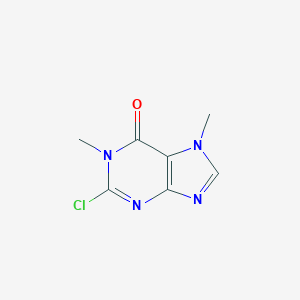
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one” is a chemical compound with the molecular formula C7H7ClN4O . It has a molecular weight of 198.61 g/mol . The IUPAC name for this compound is 2-chloro-1,7-dimethylpurin-6-one .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CN1C=NC2=C1C(=O)N(C(=N2)Cl)C . This compound does not have any defined or undefined atom stereocenters or bond stereocenters .
Physical And Chemical Properties Analysis
The computed properties of “this compound” include a XLogP3-AA value of 0.7, indicating its lipophilicity . It has a topological polar surface area of 50.5 Ų . This compound does not have any hydrogen bond donors but has three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0308386 g/mol .
科学研究应用
2-CDMP has been studied for its potential applications in the scientific community. It has been used as an inhibitor of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, which is involved in the regulation of many cellular processes, and as a substrate for XO, which is involved in the metabolism of purines. In addition, 2-CDMP has been used in the study of the interaction between proteins and DNA, as well as in the study of the effects of DNA-binding proteins on gene expression.
作用机制
The exact mechanism of action of 2-CDMP is not yet fully understood. However, it is believed that 2-CDMP binds to the active site of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, which prevents the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 2-CDMP is believed to bind to the active site of XO, which prevents the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
2-CDMP has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, 2-CDMP has been found to inhibit the activity of this compound and XO, as well as to inhibit the binding of DNA-binding proteins to DNA. In addition, 2-CDMP has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
实验室实验的优点和局限性
The use of 2-CDMP in laboratory experiments has several advantages. 2-CDMP is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, 2-CDMP has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of proteins on gene expression and other cellular processes. However, there are some limitations to the use of 2-CDMP in laboratory experiments. 2-CDMP has been found to have a short half-life, meaning that it must be used quickly after synthesis. In addition, 2-CDMP is not water soluble, making it difficult to use in experiments involving aqueous solutions.
未来方向
2-CDMP has a wide range of potential applications in the scientific community, and there are many potential future directions for 2-CDMP research. One potential future direction is the development of more efficient synthesis methods for 2-CDMP. In addition, further research could be conducted into the biochemical and physiological effects of 2-CDMP, as well as into the potential therapeutic applications of 2-CDMP. Finally, further research could be conducted into the potential use of 2-CDMP as an inhibitor of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one and XO, as well as into the potential use of 2-CDMP as a substrate for other enzymes.
合成方法
2-CDMP can be synthesized by several different methods, including the oxidation of 1,7-dimethyl-1,7-dihydro-6H-purin-6-one with perchloric acid, the condensation of 2-chloro-N-methylformamide with ethyl cyanoacetate, and the reaction of 1,7-dimethyl-1,7-dihydro-6H-purin-6-one with 2-chloropropionic acid. Each of these methods has its own advantages and disadvantages, and the choice of method should be based on the desired outcome of the synthesis.
属性
IUPAC Name |
2-chloro-1,7-dimethylpurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBCAJHDNITIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344347 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-75-7 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

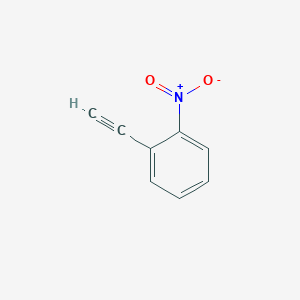
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)

